molecular formula C13H10N2O2 B13880219 5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one

5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one

Cat. No.: B13880219
M. Wt: 226.23 g/mol
InChI Key: ROLMGZVLISWIOL-UHFFFAOYSA-N
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Description

5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one is a synthetic organic compound with a unique structure that combines a pyrimidinone core with a propynyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one typically involves the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one: Lacks the hydroxyl group.

    5-hydroxy-2-phenyl-1H-pyrimidin-6-one: Lacks the propynyl group.

    5-hydroxy-2-(3-phenyl)-1H-pyrimidin-6-one: Lacks the propynyl substitution on the phenyl group.

Uniqueness

5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one is unique due to the presence of both the hydroxyl and propynyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

5-hydroxy-2-(3-prop-1-ynylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H10N2O2/c1-2-4-9-5-3-6-10(7-9)12-14-8-11(16)13(17)15-12/h3,5-8,16H,1H3,(H,14,15,17)

InChI Key

ROLMGZVLISWIOL-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=CC=C1)C2=NC=C(C(=O)N2)O

Origin of Product

United States

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